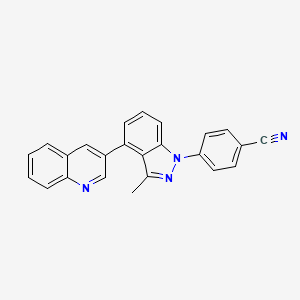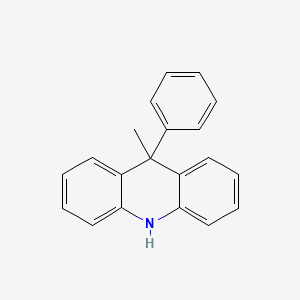
9-Methyl-9-phenyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9-phenyl-9,10-dihydroacridine is an organic compound with the molecular formula C20H17N. It is a derivative of acridine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom in the acridine ring system. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 9-Methyl-9-phenyl-9,10-dihydroacridine typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of phenylacetonitrile and 2-bromoacetophenone.
Formation of Intermediate: The reaction proceeds through a nucleophilic substitution to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydride, to form the acridine ring system.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9-Methyl-9-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form the corresponding iminium ion.
Reduction: It can be reduced to form the fully saturated acridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Photolysis: Upon photo-irradiation, it can generate hydroxide and methoxide ions through heterolytic cleavage of a C–O bond.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. Major products formed from these reactions include iminium ions, fully saturated acridine derivatives, and substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
9-Methyl-9-phenyl-9,10-dihydroacridine has several applications in scientific research :
Chemistry: It is used as a photohydride donor in photochemical studies, particularly in the generation of hydrogen.
Biology: The compound has been studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence properties.
Wirkmechanismus
The mechanism of action of 9-Methyl-9-phenyl-9,10-dihydroacridine involves its behavior in the excited state :
Excited-State Behavior: Upon excitation, the compound is oxidized to the corresponding iminium ion while the solvent is reduced.
Hydride Release: The hydride release occurs from the triplet excited state through a stepwise electron/hydrogen-atom transfer mechanism.
Photochemical Reactions: These reactions are driven by the stabilization of the aromatized product, similar to the behavior of nicotinamide-adenine dinucleotide (NADH) analogues.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-9-phenyl-9,10-dihydroacridine can be compared with other similar compounds, such as :
9,9-Dimethyl-9,10-dihydroacridine: This compound has two methyl groups instead of one methyl and one phenyl group. It exhibits similar photophysical properties but differs in its reactivity and applications.
10-Methyl-9,10-dihydroacridine: This compound lacks the phenyl group, which affects its electronic properties and reactivity.
Phenoxazine Derivatives: These compounds have a similar structure but contain an oxygen atom in the ring system, leading to different photophysical and chemical properties.
The uniqueness of this compound lies in its combination of a methyl and phenyl group, which imparts distinct photophysical properties and makes it suitable for specific applications in photochemistry and materials science.
Eigenschaften
Molekularformel |
C20H17N |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
9-methyl-9-phenyl-10H-acridine |
InChI |
InChI=1S/C20H17N/c1-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)21-19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
InChI-Schlüssel |
QDAZMHZHCJUGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2NC3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


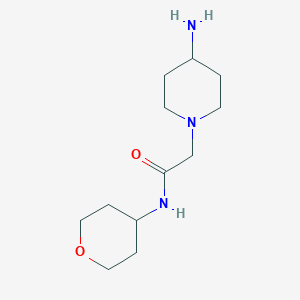

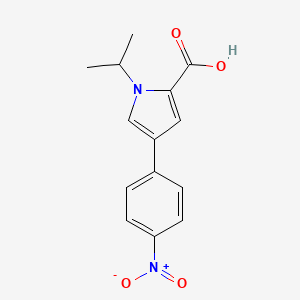
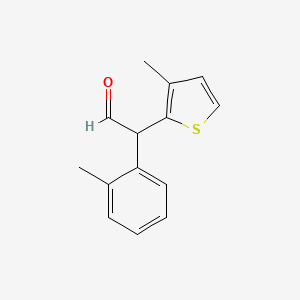
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
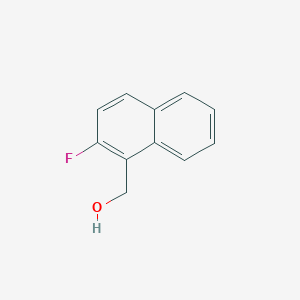
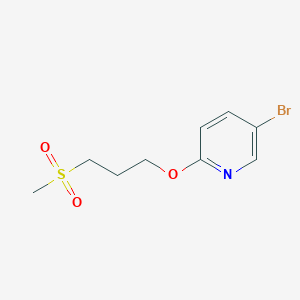
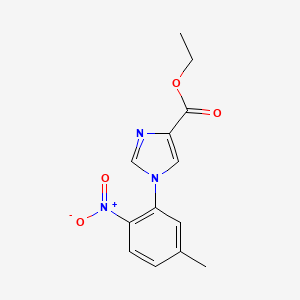
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
